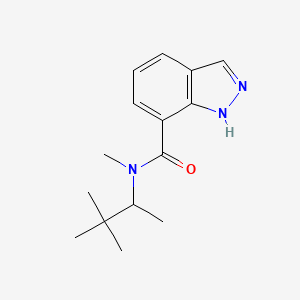
1h-Indazole-7-carboxamide,n-methyl-n-(1,2,2-trimethylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1h-Indazole-7-carboxamide,n-methyl-n-(1,2,2-trimethylpropyl)- is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a range of biochemical and physiological effects.
Mécanisme D'action
More research is needed to fully understand the mechanism of action of this compound.
2. Clinical Trials: Clinical trials are needed to determine the safety and efficacy of this compound in humans.
3. Drug Development: 1h-Indazole-7-carboxamide,n-methyl-n-(1,2,2-trimethylpropyl)- has potential applications in drug development for various diseases.
4. Combination Therapy: This compound may be used in combination with other drugs to enhance their efficacy.
Conclusion:
1h-Indazole-7-carboxamide,n-methyl-n-(1,2,2-trimethylpropyl)- is a valuable tool for scientific research. This compound has a range of biochemical and physiological effects and has potential applications in various fields such as cancer research, neuroscience research, and cardiovascular research. While there are limitations to using this compound in lab experiments, there are also many future directions for research on this compound. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug development.
Avantages Et Limitations Des Expériences En Laboratoire
Some of the advantages of using 1h-Indazole-7-carboxamide,n-methyl-n-(1,2,2-trimethylpropyl)- in lab experiments include:
1. High Yield and Purity: This compound can be synthesized with high yield and purity, making it a valuable tool for researchers.
2. Versatility: 1h-Indazole-7-carboxamide,n-methyl-n-(1,2,2-trimethylpropyl)- has a range of biochemical and physiological effects, making it a versatile compound for various applications.
Some of the limitations of using this compound in lab experiments include:
1. Limited Availability: This compound may not be readily available in some regions, making it difficult for researchers to obtain.
2. Cost: The cost of synthesizing this compound may be high, making it a less accessible tool for some researchers.
Orientations Futures
There are many future directions for research on 1h-Indazole-7-carboxamide,n-methyl-n-(1,2,2-trimethylpropyl)-. Some of these directions include:
1. Further Studies on
Méthodes De Synthèse
1h-Indazole-7-carboxamide,n-methyl-n-(1,2,2-trimethylpropyl)- can be synthesized using various methods. One of the most common methods is the reaction of 1H-indazole-7-carboxylic acid with N-methyl-N-(1,2,2-trimethylpropyl)amine in the presence of a coupling agent. This reaction results in the formation of the desired compound with high yield and purity.
Applications De Recherche Scientifique
1h-Indazole-7-carboxamide,n-methyl-n-(1,2,2-trimethylpropyl)- has been studied extensively for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Some of the applications of this compound include:
1. Cancer Research: 1h-Indazole-7-carboxamide,n-methyl-n-(1,2,2-trimethylpropyl)- has been found to have anti-cancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
2. Neuroscience Research: This compound has been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been found to have neuroprotective properties and can prevent neuronal damage caused by oxidative stress.
3. Cardiovascular Research: 1h-Indazole-7-carboxamide,n-methyl-n-(1,2,2-trimethylpropyl)- has been found to have vasodilatory properties, making it a potential treatment for cardiovascular diseases such as hypertension.
Propriétés
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-N-methyl-1H-indazole-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-10(15(2,3)4)18(5)14(19)12-8-6-7-11-9-16-17-13(11)12/h6-10H,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZUGHAICFEECJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N(C)C(=O)C1=CC=CC2=C1NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

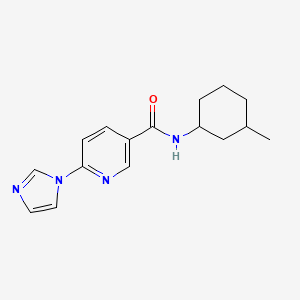
![N-[(4-carbamoylphenyl)methyl]-N-cyclopropyl-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7517299.png)
![N-[(3,5-difluorophenyl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7517318.png)
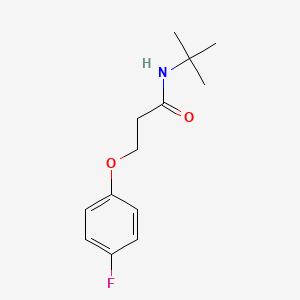
![2-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7517327.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B7517332.png)
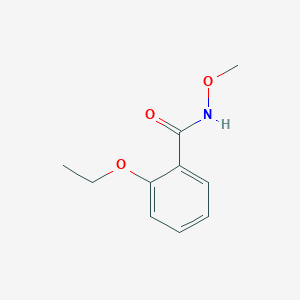
![N-tert-butyl-2-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]acetamide](/img/structure/B7517355.png)
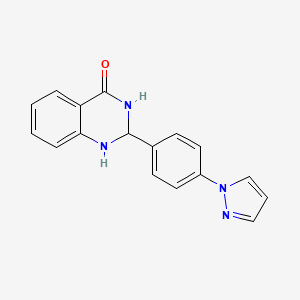
![(5-cyclopropyl-1,2-oxazol-3-yl)-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7517368.png)
![4-[(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B7517372.png)
![N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7517374.png)
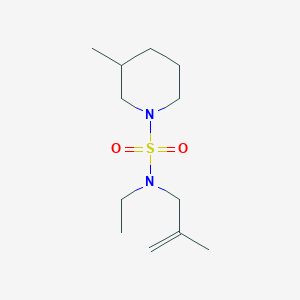
![N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide](/img/structure/B7517388.png)